(5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
The compound (5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a thiazolidine-2,4-dione moiety, a pyrroloquinoline core, and several substituents that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione typically involves multi-step organic synthesis. The key steps include the formation of the pyrroloquinoline core, introduction of the thiazolidine-2,4-dione moiety, and the addition of the substituents. Reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and catalysts would be tailored to ensure environmental sustainability and compliance with industrial safety standards.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to alcohols.
Substitution: Halogen substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, reduction may produce alcohol derivatives, and substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity can be investigated. It may serve as a lead compound for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Medicine
Medicinal applications include its use as a potential therapeutic agent. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug development in areas such as oncology, infectious diseases, and neurological disorders.
Industry
In industry, the compound can be utilized in the development of advanced materials. Its unique properties may contribute to the creation of new polymers, coatings, or electronic materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially inhibiting or activating their function. This interaction can result in various biological effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine-2,4-dione derivatives and pyrroloquinoline-based molecules. Examples include:
- Rosiglitazone
- Pioglitazone
- Troglitazone
Uniqueness
What sets (5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione apart is its unique combination of structural features. The presence of the fluorine and chlorine substituents, along with the specific arrangement of the pyrroloquinoline and thiazolidine-2,4-dione moieties, contributes to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H18ClFN2O3S |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
(5Z)-5-[9-(4-chlorophenyl)-6-fluoro-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C23H18ClFN2O3S/c1-22(2)10-23(3,11-4-6-12(24)7-5-11)15-9-13(25)8-14-16(20(29)27(22)17(14)15)18-19(28)26-21(30)31-18/h4-9H,10H2,1-3H3,(H,26,28,30)/b18-16- |
InChI Key |
SYLDRJRUSDPRCJ-VLGSPTGOSA-N |
Isomeric SMILES |
CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C\4/C(=O)NC(=O)S4)F)(C)C5=CC=C(C=C5)Cl)C |
Canonical SMILES |
CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=C4C(=O)NC(=O)S4)F)(C)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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